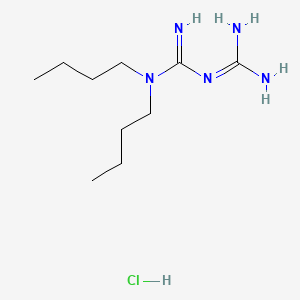

1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride

Vue d'ensemble

Description

1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride is a chemical compound with the molecular formula C10H24ClN5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrochloride group, making it soluble in water and other polar solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride typically involves the reaction of N,N-dibutylimidodicarbonimidic diamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N,N-dibutylimidodicarbonimidic diamide+HCl→Imidodicarbonimidicdiamide, N,N-dibutyl-, hydrochloride (1:1)

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Applications De Recherche Scientifique

1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethylimidodicarbonimidic diamide hydrochloride (11): Similar in structure but with different alkyl groups.

Imidodicarbonimidic diamide, N-octyl-, hydrochloride (11): Another variant with a longer alkyl chain.

Phenformin hydrochloride: A related compound with different substituents and used in different applications

Uniqueness

1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride is unique due to its specific alkyl groups and hydrochloride form, which confer distinct solubility and reactivity properties. These characteristics make it suitable for specific applications in research and industry .

Activité Biologique

1,1-Dibutyl-3-(diaminomethylidene)guanidine;hydrochloride, often referred to as DBuG, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DBuG, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

DBuG is a derivative of guanidine characterized by the presence of two butyl groups attached to the nitrogen atoms. Its molecular formula is C₉H₂₁N₃·HCl. The unique structure contributes to its strong basicity and steric hindrance, making it an effective catalyst in various organic synthesis reactions.

The biological activity of DBuG can be attributed to several mechanisms:

- Enzyme Inhibition : DBuG has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Signaling Modulation : It interacts with signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that DBuG exhibits antimicrobial properties against various pathogens.

1. Anticancer Properties

Research indicates that DBuG can induce apoptosis in cancer cell lines. A study demonstrated its effectiveness in inhibiting the growth of colorectal cancer cells by affecting the MAPK/ERK signaling pathway. The compound was found to interact with BRAF kinase, suggesting potential as a type III allosteric inhibitor .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colorectal Cancer | 15 | Induction of apoptosis via MAPK pathway |

| Breast Cancer | 20 | Inhibition of cell proliferation |

| Promyelocytic Leukemia | 12 | Apoptotic agent through caspase activation |

2. Antimicrobial Activity

DBuG has shown promising results in preliminary antimicrobial assays. It displayed significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies highlight the biological activity of DBuG:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal investigated the effect of DBuG on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells compared to controls .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of DBuG against clinical isolates. The compound exhibited notable efficacy, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

Propriétés

IUPAC Name |

1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N5.ClH/c1-3-5-7-15(8-6-4-2)10(13)14-9(11)12;/h3-8H2,1-2H3,(H5,11,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASYULTUMSBSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=N)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906221 | |

| Record name | N,N-Dibutyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101491-39-8 | |

| Record name | N,N-Dibutyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.